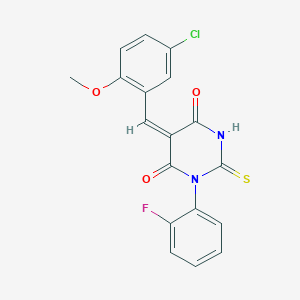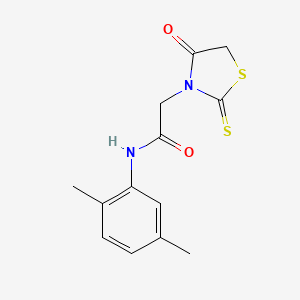![molecular formula C14H15N3O3S B6095740 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B6095740.png)
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an amino and hydroxyl group, linked via a sulfur atom to an ethanone moiety bearing a methoxy and methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine with hydroxyl and amino substituents. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
The next step involves the formation of the ethanone moiety This can be achieved through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of catalysts like sulfuric acid or iron(III) chloride at controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the pyrimidine ring allows for hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups but lacking the ethanone and phenyl moieties.
4-methoxy-3-methylphenyl ethanone: Contains the ethanone and phenyl moieties but lacks the pyrimidine ring.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one is unique due to its combination of a pyrimidine ring with a sulfanyl-linked ethanone moiety bearing a methoxy and methyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-amino-2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-5-9(3-4-11(8)20-2)10(18)7-21-14-16-12(15)6-13(19)17-14/h3-6H,7H2,1-2H3,(H3,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPUFLNLERRTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=CC(=O)N2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-{3-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B6095657.png)
![6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6095667.png)


![1-(cyclohexylmethyl)-N-[(1-hydroxycyclohexyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095696.png)
![(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6095705.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6095708.png)
![3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B6095712.png)
![N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6095718.png)
![2-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6095721.png)
![1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride](/img/structure/B6095729.png)
![[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6095736.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6095756.png)
methanol](/img/structure/B6095757.png)
